

# Technical Support Center: TAS-114 Dose-Escalation Studies

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## Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the dose-escalation study design of **TAS-114**, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action for **TAS-114**?

**A1:** **TAS-114** is an orally active dual inhibitor of dUTPase and DPD.<sup>[1][2][3]</sup> Its therapeutic effect is achieved by enhancing the efficacy of fluoropyrimidine-based chemotherapy.<sup>[1]</sup> It inhibits DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU), thereby increasing the systemic availability of 5-FU.<sup>[2][3]</sup> Concurrently, by inhibiting dUTPase, **TAS-114** promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.<sup>[2][4]</sup>

**Q2:** What was the design of the first-in-human Phase 1 dose-escalation study for **TAS-114**?

**A2:** The first-in-human Phase 1 study of **TAS-114** in combination with S-1 utilized a 3+3 dose-escalation design.<sup>[5]</sup> In this study, **TAS-114** and S-1 were administered orally and concurrently to patients with advanced solid tumors.<sup>[5]</sup> The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended dose (RD).<sup>[5]</sup>

**Q3:** What were the dose levels and schedules in the key dose-escalation studies?

A3: In a Phase 1 study of **TAS-114** in combination with S-1, **TAS-114** was administered orally twice daily (BID) for 14 days, followed by a 7-day rest period, in 21-day cycles.[6][7] The starting dose of **TAS-114** was 5 mg/m<sup>2</sup> with a fixed dose of S-1 at 30 mg/m<sup>2</sup>.[7] The dose of **TAS-114** was escalated up to 240 mg/m<sup>2</sup>.[5][7]

Q4: What are the common treatment-related adverse events observed with **TAS-114** in combination with S-1?

A4: Common treatment-related adverse events reported in the Phase 1 study of **TAS-114** plus S-1 included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, and pigmentation disorder.[5]

Q5: How should dose-limiting toxicities (DLTs) be managed during a **TAS-114** dose-escalation study?

A5: Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment in the dose-escalation cohort using a 3+3 design.[7] If a DLT is observed, the patient should be managed according to the protocol-specified guidelines, which may include dose interruption, reduction, or discontinuation. For example, in the Phase 1 study, DLTs observed included grade 2 platelet count decrease and grade 3 aspartate aminotransferase increase.[7]

## Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation Study of **TAS-114** with S-1

| Parameter                    | Details  | Reference                               |
|------------------------------|--|---|
| Study Design                 | First-in-human, Phase 1, open-label, non-randomized, dose-escalation   | <a href="#">[5]</a> <a href="#">[6]</a> |
| Patient Population           | Patients with advanced solid tumors  | <a href="#">[5]</a> <a href="#">[6]</a> |
| Treatment Regimen            | TAS-114 administered orally BID for 14 days followed by a 7-day rest period (1 cycle = 21 days) in combination with S-1. | <a href="#">[6]</a>                     |
| Dose Escalation              | 3+3 design   | <a href="#">[5]</a>                     |
| TAS-114 Dose Range           | 5 mg/m <sup>2</sup> to 240 mg/m <sup>2</sup>   | <a href="#">[5]</a>                     |
| S-1 Dose Range               | 30 mg/m <sup>2</sup> to 36 mg/m <sup>2</sup>   | <a href="#">[5]</a>                     |
| Maximum Tolerated Dose (MTD) | TAS-114 200 mg/m <sup>2</sup> + S-1 36 mg/m <sup>2</sup>   | <a href="#">[5]</a>                     |
| Recommended Dose (RD)        | TAS-114 240 mg/m <sup>2</sup> + S-1 30 mg/m <sup>2</sup>   | <a href="#">[5]</a>                     |

Table 2: Common Treatment-Related Adverse Events (AEs) in Phase 1 Study of **TAS-114 + S-1**

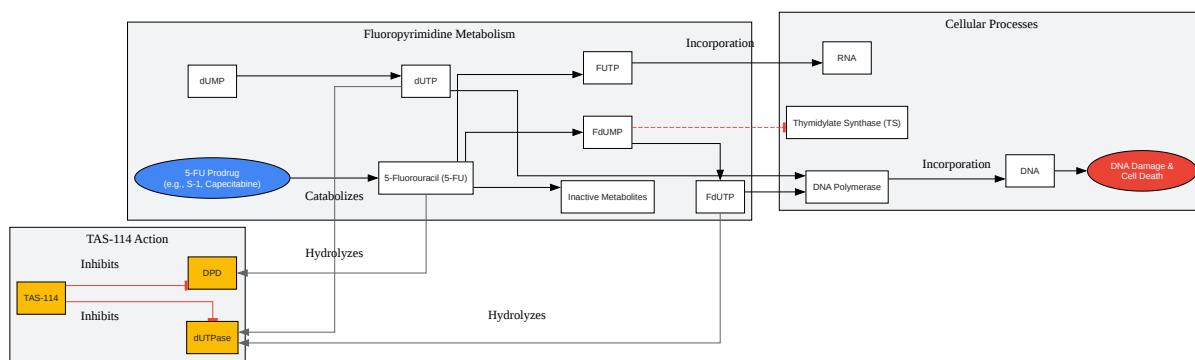
| Adverse Event         | Frequency | Reference           |
|-----------------------|-----------|---------------------|
| Anemia                | Common    | <a href="#">[5]</a> |
| Lymphocytopenia       | Common    | <a href="#">[5]</a> |
| Leukopenia            | Common    | <a href="#">[5]</a> |
| Neutropenia           | Common    | <a href="#">[5]</a> |
| Decreased Appetite    | Common    | <a href="#">[5]</a> |
| Rash                  | Common    | <a href="#">[5]</a> |
| Nausea                | Common    | <a href="#">[5]</a> |
| Pigmentation Disorder | Common    | <a href="#">[5]</a> |

## Experimental Protocols

### Pharmacokinetic (PK) Analysis:

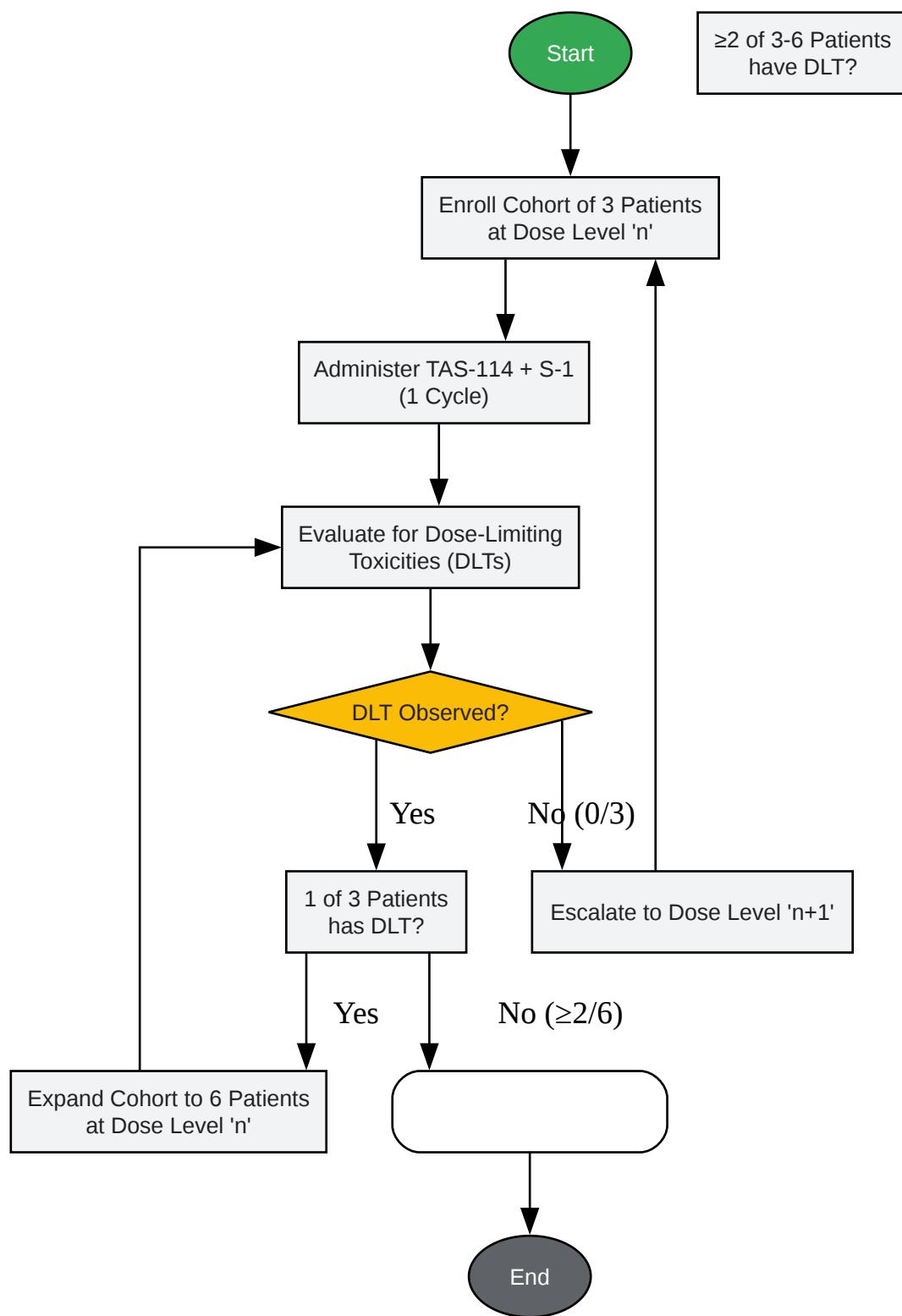
In the first-in-human study, plasma concentrations of **TAS-114** were measured to evaluate its pharmacokinetic profile.[\[8\]](#) A two-compartment model with first-order absorption with lag time and an enzyme turnover model were used for the pharmacokinetic analysis.[\[8\]](#) Patients administered **TAS-114** exhibited linear pharmacokinetics.[\[5\]](#)

## Mandatory Visualization



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Caption: Mechanism of action of **TAS-114**.

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Caption: 3+3 Dose-escalation study design workflow.

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